molecular formula C18H16N2 B224504 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid CAS No. 1165-38-4

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid

Cat. No.: B224504
CAS No.: 1165-38-4
M. Wt: 336.4 g/mol
InChI Key: CEUQHWSIXGFNGI-UHFFFAOYSA-N
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Description

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid is a complex organic compound with a unique structure that includes a decahydrocyclopenta[a]naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid typically involves multiple steps:

    Formation of the Decahydrocyclopenta[a]naphthalene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Functional Group Modifications: Introduction of the carboxymethyl and acetic acid groups can be achieved through various organic reactions such as alkylation and oxidation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Synthesis: Utilizing batch reactors for the initial cyclization and subsequent functional group modifications.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and minimize by-products.

    Automated Purification Systems: Employing continuous chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.

    Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid exerts its effects depends on its application:

    Biological Mechanisms: It may interact with specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

    Chemical Mechanisms: In chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylacetic Acid: Similar in structure but lacks the decahydrocyclopenta[a]naphthalene core.

    Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.

Uniqueness

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid is unique due to its complex structure, which combines a decahydrocyclopenta[a]naphthalene core with multiple functional groups. This combination provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[6-(carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-18-8-7-14-12(13(18)5-6-15(18)20)4-3-11(9-16(21)22)19(14,2)10-17(23)24/h11-14H,3-10H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQHWSIXGFNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(C3(C)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922078
Record name 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-38-4
Record name NSC148935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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